1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine
Descripción
Propiedades
IUPAC Name |
1-methyl-4-[(6-methylpyridin-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-11-3-4-12(9-13-11)10-15-7-5-14(2)6-8-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLLRRRYBVPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609832 | |
| Record name | 1-Methyl-4-[(6-methylpyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-56-3 | |
| Record name | 1-Methyl-4-[(6-methyl-3-pyridinyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245646-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-[(6-methylpyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Suzuki-Miyaura Cross-Coupling: Primary Synthetic Pathway
Reaction Overview
The most widely documented synthesis of 1-methyl-4-((6-methylpyridin-3-yl)methyl)piperazine employs a Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-methylpyridine and potassium 1-methyl-4-trifluoroboratomethylpiperazine. This method, reported by Zou et al. (2011), achieves a moderate yield of 57% under optimized conditions.
Reaction Conditions
The reaction is conducted in a tetrahydrofuran (THF)-water solvent system at 80°C for 12 hours. Catalytic efficiency is ensured using a palladium-based catalyst (C₅₂H₆₇ClFeNPPd) with cesium carbonate as the base. The heterogenous aqueous-organic interface facilitates efficient coupling while minimizing side reactions.
Mechanistic Insights
The Suzuki-Miyaura mechanism proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetallation with the trifluoroborate reagent. Reductive elimination yields the desired C–C bond between the pyridine and piperazine moieties. The use of cesium carbonate enhances the reaction rate by deprotonating intermediates and stabilizing the palladium catalyst.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% | Maximizes turnover |
| Solvent Ratio (THF:H₂O) | 4:1 | Enhances solubility |
| Temperature | 80°C | Balances kinetics/stability |
| Reaction Time | 12 h | Completes transmetallation |
Alternative Synthetic Routes
Annulation-Based Strategies
Thieme Connect’s publication on amine annulation introduces a tandem N-alkylation–intramolecular Michael addition pathway. This method constructs the piperazine ring de novo, offering an alternative to functionalizing pre-formed piperazines.
Reaction Mechanism
Primary amines react with halo-alkenyl esters or nitriles under basic conditions, forming cyclic amines via sequential alkylation and cyclization. For this compound, this approach could involve alkylating a pyridine-containing amine precursor.
Limitations
Annulation requires precise control over steric and electronic effects to avoid regioisomeric byproducts. Reported yields for analogous piperazines range from 30–60%, suggesting room for optimization.
Advanced Functionalization Techniques
Curtius Rearrangement and Carbamate Formation
WO2021074138A1 details a Curtius rearrangement approach for introducing amino groups via isocyanate intermediates. While developed for nilotonib synthesis, this method can be repurposed for functionalizing the pyridine ring prior to piperazine coupling.
Key Steps
- Curtius Rearrangement : Conversion of acyl azides to isocyanates using diphenylphosphoryl azide (DPPA) and triethylamine.
- Carbamate Protection : Trapping isocyanates with tert-butanol to form stable carbamates, later deprotected with trifluoroacetic acid.
Practical Considerations
Phosphorous salt impurities from DPPA necessitate rigorous purification, reducing isolated yields to ~60%. However, this method ensures high regioselectivity for complex substrates.
Comparative Methodological Evaluation
Table 3: Synthesis Method Trade-offs
| Method | Yield (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 57 | High | Moderate | Medium |
| Methyl Transfer | 40–50 | Medium | High | Low |
| Annulation | 30–60 | Variable | Low | Medium |
| Curtius Rearrangement | 60 | High | Low | High |
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison with Structural and Functional Analogs
Structural Modifications and Pharmacological Implications
Piperazine derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Piperazine Derivatives
Key Observations :
- Substituent Hydrophobicity : Bulkier substituents like trimethoxybenzyl (logP ~3.5) enhance membrane permeability but may reduce solubility . The 6-methylpyridin-3-ylmethyl group (logP ~1.8) balances lipophilicity and aqueous solubility.
- Electron-Withdrawing Groups : Sulfonyl and trifluoromethyl groups (e.g., ) improve binding to hydrophobic pockets in enzymes like FLT3 or CCR3.
- Antibody Recognition : Substitutions at the piperazine N-atom (e.g., ethyl vs. methyl) drastically alter cross-reactivity (56–83-fold reduction in antibody affinity for methyl/H-substituted analogs) .
Pharmacokinetic and Toxicity Profiles
- Bioavailability : Piperazine derivatives with pyridinyl groups (e.g., ) often show moderate oral bioavailability due to balanced solubility and permeability.
- Toxicity : Hypersensitivity risks (e.g., delayed immune responses in mGluR5 inhibitors ) highlight the need for substituent optimization to mitigate off-target effects.
Actividad Biológica
1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be classified as a piperazine derivative, which often exhibits diverse biological activities. Its structure features a piperazine ring substituted with a methyl group and a 6-methylpyridin-3-ylmethyl group, which may influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biological pathways, leading to effects such as antimicrobial, anticancer, and possibly neuroprotective activities .
Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, have demonstrated significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related piperazine derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Piperazine Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
Anticancer Activity
In vitro studies have assessed the anticancer potential of various piperazine derivatives against human cancer cell lines. For example, certain compounds showed effective inhibition of cell proliferation in the MDA-MB-435 breast cancer cell line at concentrations ranging from 10 to 80 µg/mL . The structural characteristics of these compounds significantly influenced their anticancer efficacy.
Case Studies and Research Findings
- Anticancer Screening : A study evaluated several piperazine derivatives for their anticancer properties using the sulforhodamine B assay. Compounds were tested at varying concentrations, revealing that some derivatives exhibited notable cytotoxicity against cancer cells .
- Antimicrobial Efficacy : In a comparative study of monomeric alkaloids and piperazine derivatives, it was found that certain substitutions on the piperazine ring enhanced antimicrobial activity significantly against various strains .
- Mechanistic Insights : The interaction of piperazine derivatives with biological macromolecules has been explored, highlighting how nitrogen atoms in the piperazine ring facilitate favorable interactions that confer biological activity .
Q & A
Basic: What coupling reagents and reaction conditions are optimal for synthesizing 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine derivatives?
Answer:
Piperazine derivatives are commonly synthesized using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups during derivatization. For example, peptide derivatization with analogous piperazine compounds employs trifluoroacetic acid (TFA) as an activator in dimethylformamide (DMF) under inert nitrogen atmospheres and reflux conditions . Key parameters include:
- Molar ratios : 1:1.5 (substrate:amine) for high yields.
- Solvent : DMF or dichloromethane (DCM) with bases like N,N-diisopropylethylamine (DIPEA) for neutralization.
- Temperature : Reflux (e.g., 80–100°C) to drive reactions to completion.
Advanced: How can computational methods improve reaction design for this compound’s synthesis?
Answer:
Modern computational approaches, such as quantum chemical reaction path searches and machine learning-driven data mining, can predict optimal reaction pathways and conditions. For example:
- Quantum calculations identify transition states and intermediates, reducing trial-and-error experimentation .
- Information science tools analyze experimental datasets to prioritize conditions (e.g., solvent, catalyst) for higher yields.
- Template-based synthesis leverages databases like Pistachio or Reaxys to propose feasible routes for introducing substituents (e.g., pyridinylmethyl groups) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Based on analogous piperazine derivatives:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles (required due to skin/eye irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : In airtight containers at 2–8°C, away from oxidizers to prevent decomposition .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
Answer:
Contradictory data often arise from variations in substituent positioning or assay conditions. Methodological strategies include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro or trifluoromethyl groups) and test against target receptors (e.g., dopamine D3 or WDR5) .
- Dose-response assays : Compare EC50/IC50 values under standardized conditions (pH, temperature).
- Orthogonal validation : Use multiple assays (e.g., binding affinity vs. functional activity) to confirm results .
Basic: Which spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR : 1H/13C NMR to confirm piperazine ring substitution patterns and methyl/pyridinyl group integration .
- LC-MS (ESI) : Determines molecular weight (e.g., m/z = 486.02 [M+1] for similar derivatives) and purity .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Advanced: What strategies are used to study this compound’s interaction with neurological targets like dopamine receptors?
Answer:
- Receptor binding assays : Radiolabeled ligands (e.g., [3H]spiperone) quantify affinity for D2/D3 receptors .
- Functional assays : Measure cAMP inhibition or β-arrestin recruitment to assess agonism/antagonism.
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in receptor active sites .
- Selectivity profiling : Screen against related GPCRs (e.g., serotonin 5-HT1A) to rule off-target effects .
Basic: How does pH affect the stability of this compound in aqueous solutions?
Answer:
Piperazine derivatives are sensitive to pH due to their amine groups. Key considerations:
- Acidic conditions (pH < 3) : Protonation enhances solubility but may degrade the compound via hydrolysis.
- Neutral/basic conditions (pH 7–9) : Favor stability; use buffers like phosphate or Tris to maintain pH .
- Accelerated stability studies : Conduct at 40°C/75% RH over 1–3 months to predict shelf life .
Advanced: How can fragment-based drug design (FBDD) optimize this compound for therapeutic applications?
Answer:
- Fragment libraries : Screen substituents (e.g., 4-fluorobenzyl or nitro groups) for enhanced target binding .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) measures binding enthalpy/entropy.
- PROTAC integration : Attach E3 ligase-recruiting moieties (e.g., WDR5 degraders) for targeted protein degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
